1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol

Description

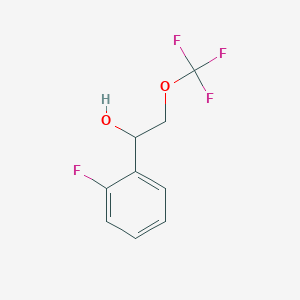

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol is a fluorinated secondary alcohol featuring a 2-fluorophenyl group attached to the hydroxyl-bearing carbon and a trifluoromethoxy (–OCF₃) substituent on the adjacent carbon. This structural motif combines electron-withdrawing fluorine atoms with a trifluoromethoxy group, which enhances lipophilicity and metabolic stability, making it relevant to agrochemical and pharmaceutical research .

Properties

Molecular Formula |

C9H8F4O2 |

|---|---|

Molecular Weight |

224.15 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-2-(trifluoromethoxy)ethanol |

InChI |

InChI=1S/C9H8F4O2/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2 |

InChI Key |

IGLNTQCRASXSIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(COC(F)(F)F)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol typically involves the introduction of the fluorine and trifluoromethoxy groups onto an ethan-1-ol scaffold. Common synthetic routes may include:

Nucleophilic substitution reactions: Starting from a suitable precursor, such as 2-fluorobenzene, and introducing the trifluoromethoxy group via nucleophilic substitution.

Grignard reactions: Using a Grignard reagent to introduce the ethan-1-ol moiety.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Reduction of the hydroxyl group to form ethers.

Substitution: Halogenation or other substitution reactions at the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Halogenating agents like NBS (N-Bromosuccinimide).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of ethers.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Exploration as a pharmaceutical intermediate.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol (II.2) This compound, synthesized in 99% yield via a THF-based protocol, shares the trifluoromethyl group but differs in the substitution pattern (2,6-dichloro vs. 2-fluoro).

- (S)-1-(2-Fluorophenyl)ethanol Lacking the trifluoromethoxy group, this enantiomer (CAS: 171032-87-4) exhibits simpler NMR profiles (δ 9.74 ppm for aldehyde in oxidized derivatives) and serves as a model for studying fluorophenyl-alcohol stereochemistry . Its lower molecular weight (152.17 g/mol vs. ~236 g/mol for the target compound) suggests reduced lipophilicity .

- 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol

With a methoxy group at the 2-position and trifluoromethoxy at the 5-position (CAS: 468074-91-1), this analog demonstrates how substituent positioning influences electronic properties. The methoxy group donates electrons, counteracting the –OCF₃’s electron-withdrawing effects, which may alter acidity (pKa) of the hydroxyl group .

Functional Group Variations

- 1-(3-Bromo-2,4-difluorophenyl)-2-(methylsulfonyl)ethan-1-ol This compound (from ) replaces –OCF₃ with a methylsulfonyl (–SO₂CH₃) group.

- (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol The amino group introduces basicity (CAS: 1213918-01-4), enabling salt formation and altering pharmacokinetic properties. Such derivatives are often explored in drug discovery for enhanced target binding .

Biological Activity

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol, with the CAS number 1334149-50-6, is a fluorinated compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly focusing on its pharmacological implications.

- Molecular Formula : CHFO

- Molecular Weight : 224.15 g/mol

- Structure : The compound features a trifluoromethoxy group and a fluorophenyl moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethoxy group onto a fluorinated phenyl ethanolic scaffold. The synthetic routes often utilize electrophilic aromatic substitution and nucleophilic substitution techniques to achieve the desired functionalization.

Pharmacological Implications

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity due to their influence on lipophilicity and metabolic stability. The incorporation of such groups can significantly alter the pharmacokinetic properties of the parent compound.

Key Findings :

- Antiparasitic Activity : Research has shown that similar compounds with trifluoromethyl substitutions demonstrate effective inhibition of Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) indicates that the presence of fluorine enhances the potency against this parasite .

- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in neuropharmacology. For instance, related analogs showed IC values around 36.05 µM for AChE inhibition, suggesting potential use in treating neurodegenerative diseases .

Case Studies

- Antiparasitic Activity Evaluation :

- A study assessing various derivatives reported that compounds with trifluoromethoxy substitutions showed improved efficacy against P. falciparum with EC values significantly lower than those without such modifications.

- Table 1 summarizes the antiparasitic activity of selected analogs:

| Compound | EC (µM) | Remarks |

|---|---|---|

| Analog A | 0.23 | High potency |

| Analog B | 3.55 | Moderate potency |

| This compound | TBD | Under investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.